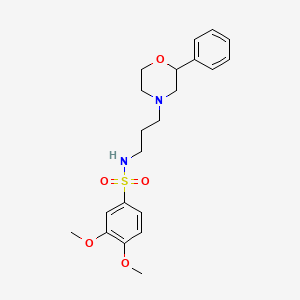
3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicine due to their antibacterial properties .
Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules .Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves the inhibition of a specific enzyme known as MDM2. This enzyme is responsible for regulating the activity of a tumor suppressor protein called p53. By inhibiting MDM2, this compound can activate p53 and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the induction of p53-dependent apoptosis, the inhibition of tumor growth, and the suppression of angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide in lab experiments is its specificity for MDM2. This allows researchers to study the effects of p53 activation in a controlled manner. However, one limitation of the compound is its relatively low potency, which can make it difficult to achieve therapeutic doses in vivo.
Future Directions
There are several potential future directions for research involving 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. These include:
1. Combination therapies: this compound may be used in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness.
2. Biomarker identification: Researchers may identify biomarkers that can predict which patients are most likely to respond to this compound treatment.
3. Development of more potent analogs: Researchers may develop more potent analogs of this compound that can achieve therapeutic doses in vivo.
4. Clinical trials: this compound may be tested in clinical trials to determine its safety and efficacy in humans.
In conclusion, this compound is a promising compound for the treatment of cancer that has been extensively studied in preclinical models. Its mechanism of action involves the inhibition of MDM2, which leads to the activation of p53 and the induction of apoptosis in cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The compound is typically synthesized using a combination of organic chemistry techniques, including the use of protective groups, functional group transformations, and purification techniques.
Scientific Research Applications
3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been the subject of extensive scientific research due to its potential as a cancer treatment. In preclinical studies, the compound has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
3,4-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-26-19-10-9-18(15-20(19)27-2)29(24,25)22-11-6-12-23-13-14-28-21(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,21-22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOPWZSKLZERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2903487.png)
![1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione](/img/structure/B2903488.png)
![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)
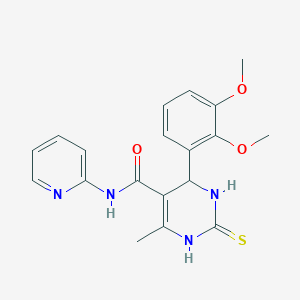

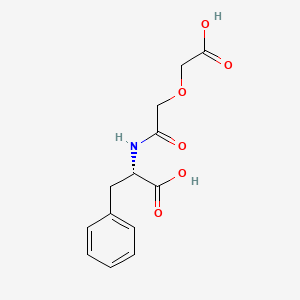
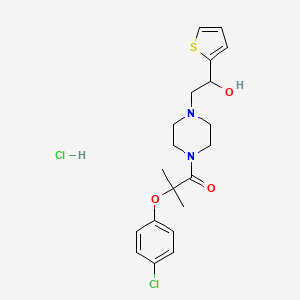
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)
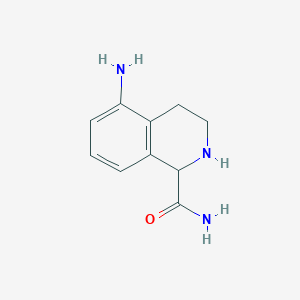
![(1S,2R,10S,11S,12R)-10-Phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid](/img/structure/B2903505.png)
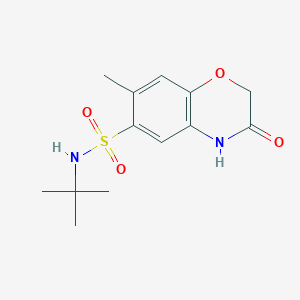
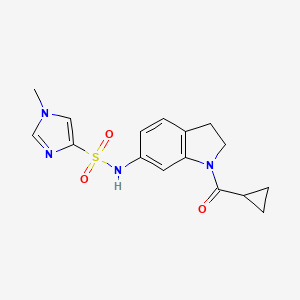
![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)